4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluorophenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5-trifluorophenylboronic acid with a suitable dioxaborolane precursor. One common method is the reaction of 2,3,5-trifluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as organolithium or Grignard reagents are employed in the presence of a suitable solvent, such as diethyl ether or THF.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or other reduced boron species.
Substitution: New carbon-boron bonded compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. The dioxaborolane ring provides a stable framework for the boron atom, allowing it to participate in various chemical reactions. The trifluorophenyl group enhances the reactivity of the compound by providing electron-withdrawing effects, which facilitate nucleophilic attack on the boron atom. This compound can interact with molecular targets, such as enzymes or receptors, through boron-mediated interactions, leading to its biological and chemical effects.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and trifluorophenyl group, resulting in different reactivity and applications.
2,4,6-Trifluorophenylboronic acid: Contains a trifluorophenyl group but lacks the dioxaborolane ring, leading to variations in stability and reactivity.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the trifluorophenyl group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the dioxaborolane ring and trifluorophenyl group, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQGFNPGCBWGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689529-59-6 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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